molecular formula C15H12N4OS2 B8681779 N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide CAS No. 659742-86-6

N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide

Cat. No.: B8681779
CAS No.: 659742-86-6
M. Wt: 328.4 g/mol
InChI Key: PSZUWOJMZQTJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide is a useful research compound. Its molecular formula is C15H12N4OS2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

659742-86-6

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(2-amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H12N4OS2/c16-14-18-11-7-6-10(8-12(11)22-14)17-15(21)19-13(20)9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H2,17,19,20,21)

InChI Key

PSZUWOJMZQTJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzoylisothiocyanate (0.12 mL, 0.91 mmol) was added dropwise to a solution of benzothiazole-2,6-diamine (Example 1, 150 mg, 0.91 mmol) in 10 mL of THF at room temperature. The mixture was stirred at room temperature for 7 hours and then concentrated. The residue was washed with a 1:1 mixture of Et2O and hexanes. Yield: 97.3%, 1H-NMR (DMSO-d6): δ 12.65 (s, 1H); 11.55 (s, 1H); 8.00 (m, 3H); 7.60 (m, 5H); 7.38 (m, 2H).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.